molecular formula C10H18O B8539139 1-Cyclohexyl-2-methyl-2-propen-1-ol

1-Cyclohexyl-2-methyl-2-propen-1-ol

Cat. No.: B8539139
M. Wt: 154.25 g/mol
InChI Key: PPSDVAOWFJXKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-2-methyl-2-propen-1-ol is a tertiary alcohol featuring a cyclohexyl group attached to a propenol backbone with a methyl substituent at the β-position of the alkene. Its molecular formula is C₁₀H₁₈O, and its structure combines lipophilicity from the cyclohexyl moiety with reactivity from the allylic alcohol and alkene groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular characteristics of 1-Cyclohexyl-2-methyl-2-propen-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Source
This compound C₁₀H₁₈O 154.25 Alcohol, Alkene Methyl group enhances steric hindrance (Hypothetical)
1-Cyclohexyl-2-propen-1-ol C₉H₁₆O 140.22 Alcohol, Alkene Lacks methyl substituent; simpler chain
(2E)-1-Cyclohexyl-2-buten-1-ol C₁₀H₁₈O 154.25 Alcohol, Alkene Extended butenyl chain; isomer-dependent properties
Carvyl propionate C₁₃H₂₀O₂ 208.29 Ester, Cyclohexenol Esterification reduces polarity; used in fragrances
1-Methyl-4-isopropyl-2-cyclohexen-1-ol C₁₀H₁₈O 154.25 Alcohol, Cyclohexenol Ring unsaturation influences conjugation

Key Observations:

Chain Length and Reactivity : The butenyl chain in (2E)-1-Cyclohexyl-2-buten-1-ol provides a longer conjugated system, which may increase stability in polymerization or electrophilic addition reactions compared to the propenyl analog.

Functional Group Modulation : Carvyl propionate’s ester group enhances lipophilicity, making it suitable for fragrance applications , whereas the free alcohol group in this compound could facilitate hydrogen bonding or derivatization.

Ring Unsaturation: Cyclohexenol derivatives (e.g., 1-Methyl-4-isopropyl-2-cyclohexen-1-ol) exhibit reduced ring strain and increased conjugation compared to saturated cyclohexyl analogs, affecting their stability and reactivity.

Solubility and Lipophilicity

  • 1-Cyclohexyl-2-propen-1-ol : The absence of a methyl group may slightly increase water solubility compared to the methylated derivative, though both remain predominantly lipophilic due to the cyclohexyl group .
  • Carvyl propionate : The ester group further reduces polarity, enhancing compatibility with hydrophobic matrices (e.g., perfumes) .

Reactivity

  • Alcohol vs. Ester : The free hydroxyl group in this compound is more reactive toward oxidation or esterification than Carvyl propionate’s ester .
  • Alkene Position : The methyl-substituted propenyl group may favor electrophilic addition at the less hindered alkene position, whereas butenyl analogs offer multiple reactive sites .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclohexyl-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)10(11)9-6-4-3-5-7-9/h9-11H,1,3-7H2,2H3

InChI Key

PPSDVAOWFJXKJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1CCCCC1)O

Origin of Product

United States

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